molecular formula C12H18ClF2NO B2489771 2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2411311-16-3

2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B2489771
CAS No.: 2411311-16-3
M. Wt: 265.73
InChI Key: QXKJWUKKRLHLSM-UHFFFAOYSA-N
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Description

2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and fluorine atoms in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are applied.

Major Products Formed

    Nucleophilic substitution: Substituted spirocyclic compounds with various functional groups.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.

    Material Science: Its unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The spirocyclic structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-difluoro-2-azaspiro[4.5]decan-3-one
  • 8,8-difluoro-2-azaspiro[4.5]decane hydrochloride

Uniqueness

Compared to similar compounds, 2-Chloro-1-(8,8-difluoro-2-azaspiro[45]decan-2-yl)propan-1-one stands out due to the presence of both chlorine and fluorine atoms, which impart unique chemical properties

Properties

IUPAC Name

2-chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClF2NO/c1-9(13)10(17)16-7-6-11(8-16)2-4-12(14,15)5-3-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJWUKKRLHLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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